4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate
Description
Properties
IUPAC Name |
(4-methoxyphenyl) 2,4,5-trichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O4S/c1-19-8-2-4-9(5-3-8)20-21(17,18)13-7-11(15)10(14)6-12(13)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJYQRQKCDENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Methoxyphenyl 2,4,5 Trichlorobenzenesulfonate
Direct Esterification Approaches for the Chemical Compound
The most straightforward method for the synthesis of 4-methoxyphenyl (B3050149) 2,4,5-trichlorobenzenesulfonate is the direct esterification of 4-methoxyphenol (B1676288) with 2,4,5-trichlorobenzenesulfonyl chloride. This approach centers on the formation of a sulfonate ester bond through a condensation reaction.
Condensation Reactions Involving 4-Methoxyphenol and 2,4,5-Trichlorobenzenesulfonyl Chloride
The fundamental reaction for the synthesis of the target compound is the sulfonylation of 4-methoxyphenol. This reaction involves the nucleophilic attack of the hydroxyl group of 4-methoxyphenol on the electrophilic sulfur atom of 2,4,5-trichlorobenzenesulfonyl chloride. The presence of a base is crucial to deprotonate the phenol (B47542), thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
A general laboratory-scale procedure involves dissolving 4-methoxyphenol in a suitable solvent, such as dichloromethane, followed by the addition of a base, typically pyridine (B92270). The reaction mixture is then cooled, and 2,4,5-trichlorobenzenesulfonyl chloride is added portion-wise. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove the base and its salt, followed by purification, often through recrystallization.
Optimization of Reaction Conditions and Catalyst Systems for Ester Bond Formation
Optimizing the reaction conditions is paramount for achieving high yields and purity of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate. Key parameters that can be varied include the choice of base, solvent, temperature, and the use of a catalyst.
Base Selection: While pyridine is a conventional choice, other tertiary amines such as triethylamine (B128534) or sterically hindered bases like 2,6-lutidine can also be employed. The basicity and steric properties of the amine can influence the reaction rate and selectivity. Inorganic bases, such as potassium carbonate, can also be used, often in conjunction with a phase-transfer catalyst in a biphasic system.
Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane, chloroform, and diethyl ether are commonly used as they are unreactive towards the sulfonyl chloride. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates.
Catalyst Systems: To enhance the reaction rate, particularly with less reactive phenols or sulfonyl chlorides, various catalysts can be employed.
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions. nih.gov It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then readily attacked by the phenoxide ion. nih.gov This catalytic approach can significantly accelerate the reaction, often allowing for milder reaction conditions. nih.gov
Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the sulfonyl chloride is dissolved. phasetransfercatalysis.comcrdeepjournal.orgyoutube.com This technique can be particularly useful when using inorganic bases. phasetransfercatalysis.comcrdeepjournal.orgyoutube.com
Lewis Acids: In some instances, Lewis acids can be used to activate the sulfonyl chloride, making it more susceptible to nucleophilic attack. However, care must be taken to avoid side reactions, especially with sensitive functional groups.
The following table summarizes the influence of various parameters on the direct esterification process, based on general principles of sulfonate ester synthesis.
| Parameter | Variation | General Effect on Reaction |
|---|---|---|
| Base | Pyridine, Triethylamine, DMAP (catalytic) | Acts as a proton scavenger and can catalyze the reaction. DMAP is a particularly effective catalyst. |
| Solvent | Dichloromethane, Chloroform, Diethyl Ether | Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Polarity can affect solubility and reaction rate. |
| Temperature | 0 °C to room temperature | Lower temperatures are often used initially to control the exothermic reaction, followed by warming to ensure completion. |
| Catalyst | DMAP, Phase-Transfer Catalysts (e.g., TBAB) | Can significantly increase the reaction rate, allowing for milder conditions and potentially higher yields. |
Multistep Synthetic Routes to the Chemical Compound and Its Precursors
Preparation of 2,4,5-Trichlorobenzenesulfonyl Chloride from Precursors
2,4,5-Trichlorobenzenesulfonyl chloride is a key intermediate and its synthesis is a critical step.
One common industrial method for the preparation of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic hydrocarbon . In this case, 1,2,4-trichlorobenzene (B33124) would be reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring. The reaction is typically carried out at elevated temperatures, and the product is isolated by pouring the reaction mixture into water, which precipitates the sulfonyl chloride.
An alternative laboratory-scale synthesis involves the oxidation of the corresponding thiol or disulfide . For instance, 2,4,5-trichlorobenzenethiol can be oxidized to the sulfonyl chloride using an oxidizing agent in the presence of a chloride source. A combination of hydrogen peroxide and thionyl chloride has been shown to be an effective reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Other methods include the use of N-chlorosuccinimide (NCS) or 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as the oxidant and chlorine source. organic-chemistry.orglookchem.com
The following table outlines potential synthetic routes to 2,4,5-trichlorobenzenesulfonyl chloride.
| Starting Material | Reagents | Reaction Type |
|---|---|---|
| 1,2,4-Trichlorobenzene | Chlorosulfonic acid (ClSO3H) | Electrophilic Aromatic Substitution (Chlorosulfonation) |
| 2,4,5-Trichlorobenzenethiol | H2O2 / SOCl2 | Oxidative Chlorination |
| Bis(2,4,5-trichlorophenyl) disulfide | N-Chlorosuccinimide (NCS) / H2O | Oxidative Cleavage and Chlorination |
Synthesis and Functionalization of 4-Methoxyphenol Derivatives
4-Methoxyphenol, also known as mequinol, is a widely used chemical intermediate. Several methods exist for its synthesis.
A common laboratory and industrial preparation involves the monomethylation of hydroquinone . This can be achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., sodium hydroxide). Careful control of stoichiometry is required to favor the formation of the monoether over the diether (1,4-dimethoxybenzene). mdma.ch
Another route starts from p-anisaldehyde, which can be converted to 4-methoxyphenol through a Baeyer-Villiger oxidation followed by hydrolysis. For example, oxidation with hydrogen peroxide and a diselenide catalyst, followed by alkaline hydrolysis, can yield 4-methoxyphenol in high yield. mdma.chchemicalbook.com
Functionalization of 4-methoxyphenol can be achieved through various reactions targeting the aromatic ring or the hydroxyl group (prior to the sulfonate ester formation). For instance, electrophilic aromatic substitution reactions can introduce other substituents onto the benzene (B151609) ring, allowing for the synthesis of a range of analogues.
Stereoselective and Regioselective Synthesis Considerations for Related Analogues
While 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate itself is achiral, the principles of stereoselective and regioselective synthesis are crucial when considering the synthesis of its analogues that may possess chiral centers or multiple reactive sites.
Stereoselective Synthesis: If a chiral alcohol or phenol is used in place of 4-methoxyphenol, the reaction with an achiral sulfonyl chloride will result in the formation of a diastereomeric mixture if the starting alcohol is a racemate, or a single enantiomer if the starting alcohol is enantiopure. The development of asymmetric condensation reactions to produce enantioenriched sulfinate esters using chiral organocatalysts has been reported, and these principles could potentially be extended to the synthesis of chiral sulfonate esters. nih.govscilit.comnih.govacs.org This would involve the stereoselective reaction of a prochiral sulfinate with an alcohol. nih.govscilit.com
Regioselective Synthesis: When synthesizing analogues with multiple hydroxyl groups on the phenol ring or various substitution patterns on the benzenesulfonyl chloride, regioselectivity becomes a critical consideration.
On the Phenol Ring: For polyhydroxylated phenols, selective sulfonylation of one hydroxyl group over others can be challenging. The relative acidity and steric hindrance of the different hydroxyl groups will influence the site of reaction. Protecting groups may be necessary to achieve the desired regioselectivity. For instance, in a molecule with both a primary and a secondary alcohol, the less hindered primary alcohol would typically react preferentially. With substituted aminophenols, the site of sulfonylation (O- vs. N-sulfonylation) can also be controlled by the reaction conditions.
On the Benzenesulfonyl Chloride Ring: The synthesis of substituted benzenesulfonyl chlorides with specific substitution patterns relies on the directing effects of the substituents already present on the aromatic ring during the chlorosulfonation step. For example, the synthesis of a specific isomer of a polysubstituted benzenesulfonyl chloride would depend on the regiochemical outcome of the electrophilic aromatic substitution.
Green Chemistry Principles in the Synthesis of Aromatic Sulfonates
While specific green synthesis routes for 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate are not extensively documented, the broader field of aromatic sulfonate synthesis has seen significant advancements guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key Green Chemistry Approaches in Aromatic Sulfonate Synthesis:
Use of Alternative Solvents and Catalysts : Traditional methods often employ volatile and hazardous organic solvents. Green alternatives focus on using safer media. Ionic liquids, for instance, have been used as recyclable solvents and catalysts in sulfonation reactions, offering advantages such as minimal by-product formation and easy product separation. organic-chemistry.orggoogle.com Water is also being explored as an environmentally benign solvent for the synthesis of sulfonamides and sulfonate derivatives, often in conjunction with a simple base like sodium carbonate to scavenge the HCl produced. mdpi.comsci-hub.se
Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) is a core green chemistry principle that reduces waste and simplifies purification. sci-hub.se Mechanochemical methods, such as ball milling, enable solvent-free reactions by using mechanical energy to initiate chemical transformations, representing a cost-effective and environmentally friendly process. rsc.org
Catalytic and Milder Reaction Conditions : The development of catalytic systems avoids the use of stoichiometric reagents that generate significant waste. organic-chemistry.org For example, indium and ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to efficiently catalyze the sulfonylation of alcohols and amines. organic-chemistry.org Employing reactions that proceed under mild conditions, such as at room temperature, reduces energy consumption. sci-hub.seorganic-chemistry.org
Alternative Reagents and Pathways : A significant focus of green sulfonation is to move away from hazardous reagents like chlorosulfonic acid and fuming sulfuric acid. researchgate.netrscspecialitychemicals.org.uk Modern strategies include:
Electrochemical Synthesis : This method can produce arylsulfonates from phenols and sodium arenesulfinates without the need for chemical oxidants, offering a more sustainable pathway. organic-chemistry.orgresearchgate.net
Sulfur Dioxide Surrogates : Using safer, easy-to-handle sulfur dioxide surrogates like potassium metabisulfite (B1197395) or thiourea (B124793) dioxide provides a greener alternative for introducing the sulfonyl group. researchgate.netresearchgate.net
Direct Coupling Methods : New methods allow for the direct coupling of sulfonic acids with alcohols using activating agents, bypassing the need to first convert the sulfonic acid to a more reactive sulfonyl chloride. acs.org
The table below summarizes the comparison between traditional and green approaches to aromatic sulfonate synthesis.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Reagents | Often uses hazardous reagents like chlorosulfonic acid or fuming sulfuric acid. rscspecialitychemicals.org.ukwikipedia.org | Employs safer alternatives such as sulfonic acids, sodium sulfinates, or SO2 surrogates. organic-chemistry.orgresearchgate.netacs.org |
| Solvents | Relies on volatile organic compounds (VOCs) like dichloromethane. rscspecialitychemicals.org.ukorgsyn.org | Utilizes benign solvents like water, recyclable ionic liquids, or solvent-free conditions. mdpi.comorganic-chemistry.orgrsc.org |
| Catalysis | Often requires stoichiometric amounts of base (e.g., pyridine). | Focuses on using catalytic amounts of more efficient and recyclable catalysts. organic-chemistry.org |
| Energy | May require heating to drive reactions. wikipedia.org | Aims for reactions at ambient temperature and pressure; uses energy-efficient methods like ultrasound or mechanochemistry. rsc.orgresearchgate.net |
| Waste | Generates significant amounts of waste, including acidic byproducts and used solvents. rscspecialitychemicals.org.uk | Designed to minimize waste through high atom economy, one-pot synthesis, and recyclable components. organic-chemistry.orgrsc.orgrscspecialitychemicals.org.uk |
By integrating these principles, the synthesis of aromatic sulfonates can become more sustainable, reducing both environmental impact and operational hazards.
Mechanistic Investigations of Chemical Reactivity of 4 Methoxyphenyl 2,4,5 Trichlorobenzenesulfonate
Role of the 2,4,5-Trichlorobenzenesulfonate Moiety as a Leaving Group
Sulfonate esters, in general, are widely recognized as effective leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.comyoutube.com This is attributed to the fact that the corresponding sulfonate anion is a very weak base, stabilized by resonance that delocalizes the negative charge across the three oxygen atoms. periodicchemistry.com The 2,4,5-trichlorobenzenesulfonate group is a particularly effective leaving group due to the strong electron-withdrawing nature of the three chlorine atoms on the benzene (B151609) ring.
Nucleophilic Substitution Reactions at the Sulfonate Ester Carbon-Oxygen Bond
The carbon-oxygen bond of the sulfonate ester in 4-methoxyphenyl (B3050149) 2,4,5-trichlorobenzenesulfonate is susceptible to attack by nucleophiles. This results in the displacement of the 2,4,5-trichlorobenzenesulfonate anion. Such reactions are analogous to those of alkyl halides. periodicchemistry.com By converting an alcohol into a sulfonate ester, its reactivity mirrors that of an alkyl halide, allowing for substitution reactions that would otherwise be unfavorable with the alcohol's hydroxyl group, which is a poor leaving group. periodicchemistry.comlibretexts.org
The general mechanism for a nucleophilic substitution reaction (S_N2) at the carbon attached to the sulfonate group would involve a backside attack by the nucleophile, leading to an inversion of configuration if the carbon is chiral. The stability of the departing sulfonate anion makes this process thermodynamically favorable.
Comparative Analysis of Leaving Group Abilities of Substituted Benzenesulfonates
The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com The acidity of the corresponding sulfonic acid determines the basicity of the sulfonate anion. Electron-withdrawing substituents on the benzene ring of a benzenesulfonate (B1194179) increase the acidity of the sulfonic acid, thereby decreasing the basicity of the conjugate base and enhancing its leaving group ability.
The relative reactivity of common leaving groups has been estimated, with sulfonates being significantly more reactive than halides. nih.gov Within the family of substituted benzenesulfonates, the leaving group ability is enhanced by the presence of electron-withdrawing groups on the aromatic ring. For instance, trifluoromethanesulfonates (triflates) are several orders of magnitude more reactive than tosylates (p-toluenesulfonates). nih.gov The 2,4,5-trichlorobenzenesulfonate group, with its three electron-withdrawing chlorine atoms, is expected to be a highly effective leaving group, comparable to or even exceeding the reactivity of other highly activating sulfonates. mdpi.com
| Leaving Group | Relative Reactivity (Approximate) | Conjugate Acid pKa (Approximate) |
|---|---|---|
| Iodide (I⁻) | ~10⁵ | -10 |
| Bromide (Br⁻) | ~10⁴ | -9 |
| Chloride (Cl⁻) | ~10³ | -7 |
| p-Toluenesulfonate (Tosylate) | ~10¹⁰ | -2.8 |
| Trifluoromethanesulfonate (B1224126) (Triflate) | ~10¹⁵ | -14 |
| 2,4,5-Trichlorobenzenesulfonate | High (expected to be >10¹⁰) | Strongly acidic |
Reactivity of the 4-Methoxyphenyl Ether Linkage in Electrophilic and Nucleophilic Processes
The 4-methoxyphenyl group contains an ether linkage that can participate in specific chemical transformations. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions. However, the ether bond itself can be cleaved under certain conditions.
Reductive cleavage of 4-methoxybenzyl (MPM) ethers to the corresponding alcohols is a known transformation. acs.org Additionally, photochemical methods have been developed for the deprotection of 4-methoxybenzyl esters, suggesting the potential for similar reactivity with the ether linkage under specific conditions. nih.gov While the primary reactivity of the 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate is dominated by the sulfonate leaving group, harsh conditions or specific reagents could lead to reactions involving the ether linkage. For instance, strong acids could protonate the ether oxygen, making it susceptible to nucleophilic attack.
Aryne Generation Pathways from Analogous Precursors Featuring 2,4,5-Trichlorobenzenesulfonate Leaving Groups
Arynes are highly reactive intermediates that can be generated from aryl halides or triflates under basic conditions. wikipedia.org Given the excellent leaving group ability of the 2,4,5-trichlorobenzenesulfonate group, it is plausible that analogous precursors could serve as efficient generators of arynes. The generation of arynes from ortho-silylaryl triflates is a well-established and mild method. wiley-vch.deresearchgate.net
Fluoride-Induced Eliminations and Concerted Mechanisms
A common method for generating arynes under mild conditions involves the fluoride-induced 1,2-elimination of an ortho-silylaryl triflate. nih.gov In this process, a fluoride (B91410) source, such as cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF), attacks the silicon atom, leading to the elimination of the silyl (B83357) group and the triflate leaving group to form the aryne. researchgate.netresearchgate.net
It is proposed that analogous precursors with a 2,4,5-trichlorobenzenesulfonate leaving group in place of the triflate could undergo a similar fluoride-induced elimination to generate arynes. The mechanism can be either a stepwise process involving the formation of an anionic intermediate followed by elimination of the leaving group, or a concerted mechanism. nih.gov The exact mechanism would depend on the specific substrate and reaction conditions.
Intermolecular and Intramolecular Cycloaddition Reactions with Generated Arynes
Once generated, arynes are extremely reactive and readily participate in a variety of transformations, including pericyclic reactions like cycloadditions. wikipedia.orgresearchgate.net They can act as powerful dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes such as furan (B31954) and cyclopentadiene. wikipedia.orgnih.gov Arynes also undergo [2+2] cycloadditions with alkenes and can participate in 1,3-dipolar cycloadditions. wiley-vch.deresearchgate.net
These cycloaddition reactions are powerful tools for the synthesis of complex polycyclic aromatic compounds. nih.govresearchgate.net Both intermolecular and intramolecular versions of these reactions are known. Intramolecular cycloadditions, where the diene or other trapping agent is tethered to the aryne precursor, can be particularly efficient for the construction of complex fused ring systems. nih.gov
| Reaction Type | Reactant | Product Type |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., furan, anthracene) | Benzo-fused bicyclic systems |
| [2+2] Cycloaddition | Alkenes | Benzocyclobutenes |
| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., azides, nitrones) | Benzo-fused five-membered heterocycles |
| Nucleophilic Addition | Nucleophiles (e.g., amines, alkoxides) | 1,2-Disubstituted benzenes |
Thermal Degradation Mechanisms and Fragmentation Pathways
The thermal stability of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate is dictated by the bond dissociation energies of its constituent bonds. Upon heating, the compound is expected to decompose through a series of complex reactions. The most likely pathways involve the cleavage of the sulfonate ester linkage and the subsequent fragmentation of the resulting aromatic moieties.
Thermal Degradation Mechanisms:
Based on studies of related aromatic sulfones and esters, the primary thermal degradation pathways likely involve: mdpi.comdtic.mil
S-O Bond Homolysis: The initial and most probable step is the homolytic cleavage of the S-O ester bond, which is generally the weakest link in the molecule. This would generate a 2,4,5-trichlorobenzenesulfonyl radical and a 4-methoxyphenoxy radical.
Elimination of SO₂: A very common thermal and mass spectral fragmentation pathway for aromatic sulfonyl compounds is the extrusion of sulfur dioxide (SO₂). mdpi.comnih.gov This can occur from the 2,4,5-trichlorobenzenesulfonyl radical, leading to the formation of a 2,4,5-trichlorophenyl radical.
Fragmentation of Aromatic Rings: At higher temperatures, the aromatic rings themselves will begin to fragment, leading to the formation of smaller, volatile products and a carbonaceous char. The presence of chlorine atoms can also lead to the formation of chlorinated byproducts.
Fragmentation Pathways in Mass Spectrometry:
In the context of mass spectrometry, which provides insights into molecular fragmentation under energetic conditions, the fragmentation of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate would be expected to follow pathways similar to its thermal degradation.
Upon ionization (e.g., by electron impact), the molecular ion would be formed. The subsequent fragmentation would likely be dominated by cleavages that lead to stable ions and neutral losses. Key expected fragmentation pathways include:
Loss of SO₂: A characteristic fragmentation for aromatic sulfonates is the loss of a neutral SO₂ molecule (64 Da). nih.govaaqr.org This is often a prominent peak in the mass spectrum.
Cleavage of the S-O Bond: Fission of the S-O bond can occur, leading to ions corresponding to the 2,4,5-trichlorobenzenesulfonyl cation or the 4-methoxyphenoxy cation, depending on which fragment retains the charge.
Cleavage of the C-S Bond: The bond between the trichlorinated ring and the sulfur atom can also cleave, resulting in ions corresponding to the 2,4,5-trichlorophenyl cation.
Expected Major Fragments in Mass Spectrometry:
The following table outlines the potential major fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate.
| m/z (approximate) | Proposed Fragment Ion | Neutral Loss |
| 398/400/402 | [M]⁺ (Molecular Ion) | - |
| 334/336/338 | [M - SO₂]⁺ | SO₂ |
| 275/277/279 | [C₇H₇O₃S]⁺ | C₆H₂Cl₃O |
| 243/245/247 | [C₆H₂Cl₃SO₂]⁺ | C₇H₇O |
| 179/181/183 | [C₆H₂Cl₃]⁺ | C₇H₇O₃S |
| 123 | [C₇H₇O₂]⁺ | C₆H₂Cl₃SO₂ |
| 108 | [C₇H₈O]⁺ | C₆H₂Cl₃SO₃ |
Isotopic peaks due to chlorine (³⁵Cl and ³⁷Cl) would be prominent for chlorine-containing fragments.
These proposed pathways are based on the established fragmentation patterns of aromatic sulfonates and provide a framework for understanding the behavior of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate under thermal and mass spectrometric conditions. nih.govaaqr.org
Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl 2,4,5 Trichlorobenzenesulfonate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N)
There is no available experimental data regarding the ¹H, ¹³C, or ¹⁵N NMR spectra for 4-methoxyphenyl (B3050149) 2,4,5-trichlorobenzenesulfonate.
Chemical Shift Analysis and Spin-Spin Coupling for Proton and Carbon Environments
Without experimental spectra, a chemical shift analysis and discussion of spin-spin coupling constants for the proton and carbon environments of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate cannot be conducted.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Information from two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are crucial for establishing through-bond and through-space correlations and confirming the compound's structural assembly, is not available in the public domain.
Dynamic NMR Studies for Conformational Exchange Processes
No dynamic NMR studies have been reported for this compound, meaning there is no information on its conformational exchange processes.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Vibrations
No experimentally obtained Fourier Transform Infrared (FTIR) or Raman spectra for 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate could be located. This prevents the identification of characteristic vibrational modes for its functional groups, such as the sulfonate ester, the substituted aromatic rings, and the ether linkage.
Mass Spectrometry for Exact Mass Measurement and Fragmentation Pattern Analysis
Publicly available mass spectrometry data, which would provide information on the compound's exact mass and fragmentation patterns under ionization, is absent.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
There are no high-resolution mass spectrometry (HRMS) data available, which would be necessary to experimentally confirm the elemental composition of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate, MS/MS analysis reveals distinct fragmentation pathways that provide valuable structural information. The fragmentation process for aryl sulfonates typically initiates at the labile ester bond (S–OAr).
A plausible fragmentation pathway for 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate under positive-ion mode ESI-MS/MS would involve the following key steps:
Cleavage of the S–O Bond : The most common initial fragmentation is the cleavage of the sulfonate ester bond. This can occur in two ways:
Heterolytic cleavage leading to the formation of a 4-methoxyphenoxy radical and a 2,4,5-trichlorobenzenesulfonyl cation.
Rearrangement followed by cleavage , which can lead to the formation of a 4-methoxyphenyl cation and a 2,4,5-trichlorobenzenesulfonate anion, or other neutral losses.
Formation of Key Fragment Ions : Subsequent fragmentation events from the initial product ions would likely produce characteristic ions. A primary pathway involves the formation of the 2,4,5-trichlorobenzenesulfonyl cation, which can then lose sulfur dioxide (SO₂) to yield a 2,4,5-trichlorophenyl cation. Another significant pathway involves the formation of the 4-methoxyphenyl cation.
Fragmentation of Aromatic Rings : At higher collision energies, the aromatic rings themselves can undergo fragmentation, leading to the loss of fragments such as CO, CH₃, and chlorine atoms, providing further confirmation of the structure. The knowledge of these fragmentation patterns is crucial for the specific identification and structural confirmation of the compound in complex mixtures. nih.govmdpi.com
Table 1: Proposed Major Fragment Ions in MS/MS of 4-Methoxyphenyl 2,4,5-Trichlorobenzenesulfonate This table is based on established fragmentation patterns for analogous compounds, as direct experimental data for the target compound is not available.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 379/381/383 | [M+H]⁺ | Protonated molecular ion |
| 255/257/259 | [C₆H₂Cl₃SO₂]⁺ | Cleavage of the C-O bond, loss of methoxyphenol |
| 191/193/195 | [C₆H₂Cl₃]⁺ | Loss of SO₂ from the [C₆H₂Cl₃SO₂]⁺ ion |
| 123 | [C₇H₇O]⁺ | Cleavage of the S-O bond, formation of 4-methoxyphenyl cation |
| 108 | [C₆H₄O]⁺ | Loss of CH₃ radical from the 4-methoxyphenyl cation |
Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate is not publicly available, the structure of the closely related compound, phenyl 2,4,5-trichlorobenzenesulfonate, offers significant insights into the expected molecular architecture. nih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The analysis of phenyl 2,4,5-trichlorobenzenesulfonate reveals key geometric parameters that are expected to be very similar in the 4-methoxy derivative. The sulfonate group geometry and the orientation of the aromatic rings are defining features of the molecule's structure.
Table 2: Selected Bond Lengths and Angles for Phenyl 2,4,5-Trichlorobenzenesulfonate Data extracted from a study on the analogous compound, phenyl 2,4,5-trichlorobenzenesulfonate, and serves as a close approximation. nih.gov
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| S–O(ester) | 1.60-1.62 |
| S=O(sulfonyl) | 1.42-1.44 |
| S–C(aryl) | 1.75-1.77 |
| C–Cl | 1.72-1.74 |
| Bond Angles (°) | |
| O(sulfonyl)=S=O(sulfonyl) | ~120 |
| C(aryl)–S–O(ester) | ~103 |
| S–O–C(phenyl) | ~122 |
| Torsion Angles (°) | |
| C(aryl)–S–O–C(phenyl) | -70.68 (16) |
These values are consistent with other reported sulfonate esters, indicating a stable and well-defined molecular geometry.
Analysis of Conformational Preferences and Stereochemistry
The conformation of the molecule is largely defined by the torsion angle around the S–O ester bond. In the case of phenyl 2,4,5-trichlorobenzenesulfonate, the C—S—O—C torsion angle is -70.68 (16)°, indicating a gauche orientation of the two aryl rings relative to each other. nih.gov This prevents steric hindrance between the bulky trichlorophenyl group and the phenoxy group. The dihedral angle between the mean planes of the two aromatic rings is 72.40 (7)°. nih.gov A similar staggered conformation is anticipated for 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate, with the methoxy (B1213986) group likely oriented to minimize steric clashes.
Supramolecular Interactions and Crystal Packing Motifs (e.g., C-Cl⋯π interactions)
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For phenyl 2,4,5-trichlorobenzenesulfonate, a notable supramolecular interaction is the C—Cl⋯π interaction. nih.gov In this motif, the electrophilic chlorine atoms on one molecule interact with the electron-rich π-system of an adjacent aromatic ring. These interactions link the molecules into ribbons that propagate through the crystal. nih.gov It is highly probable that 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate would exhibit similar C—Cl⋯π interactions. Additionally, the presence of the methoxy group could introduce other weak interactions, such as C—H⋯O hydrogen bonds, further influencing the crystal packing. Such supramolecular assemblies are crucial in determining the physical properties of the solid material. nih.govmdpi.com
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate is expected to be a composite of the electronic transitions originating from its two main chromophores: the 4-methoxyphenyl group and the 2,4,5-trichlorobenzenesulfonyl group.
The 4-methoxyphenyl moiety is a strong chromophore, known to exhibit intense absorption bands in the UV region. These are primarily due to π→π* transitions within the benzene (B151609) ring, where the methoxy group acts as an auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
The 2,4,5-trichlorobenzenesulfonate group will also contribute to the UV spectrum. The chlorine and sulfonate substituents on the benzene ring will influence the energy of the π→π* transitions. The spectrum is likely to show two main absorption bands.
Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions This table is a projection based on data from compounds containing similar chromophores. researchgate.netresearchgate.netmdpi.commdpi.com
| Approximate λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
|---|---|---|---|
| ~220-240 | High | π→π* (E-band) | Both aromatic rings |
| ~270-290 | Moderate | π→π* (B-band) | 4-Methoxyphenyl ring (shifted) |
The primary absorption band (E-band) is associated with the electronic transitions of both substituted benzene rings. The secondary, longer-wavelength band (B-band) is characteristic of the benzenoid system and is sensitive to substitution. The electron-donating methoxy group on one ring and the electron-withdrawing sulfonate and chloro groups on the other create a push-pull system that can influence the energy of these transitions, potentially leading to a more complex spectrum than the simple sum of its parts.
Computational Chemistry and Theoretical Modeling of 4 Methoxyphenyl 2,4,5 Trichlorobenzenesulfonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.
Optimized Geometries and Conformational Energy Landscapes
A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 4-methoxyphenyl (B3050149) 2,4,5-trichlorobenzenesulfonate, which has several rotatable single bonds (e.g., C-O and S-O bonds), multiple conformations may exist. A conformational energy landscape analysis would be performed to identify the global minimum (the most stable conformer) and other low-energy local minima, providing insight into the molecule's flexibility and preferred shapes.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate, the analysis would reveal how the electron-donating methoxy (B1213986) group and the electron-withdrawing trichlorobenzenesulfonate group influence the energy and localization of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Electrostatic Potential Maps and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using colors to denote different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). An MEP map for 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate would highlight the electron-rich oxygen atoms of the sulfonate and methoxy groups, and potentially electron-deficient areas on the aromatic rings influenced by the chlorine atoms.
Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.
NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These calculated shifts are then compared to experimental spectra for structure verification.
IR (Infrared): DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific molecular motions, such as bond stretching and bending.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λ_max) observed experimentally.
Table 2: Illustrative Calculated Spectroscopic Data (Hypothetical)
| Spectrum | Parameter | Calculated Value |
|---|---|---|
| ¹³C NMR | C1 Chemical Shift (ppm) | Data not available |
| ¹H NMR | H1 Chemical Shift (ppm) | Data not available |
| IR | S=O Stretch (cm⁻¹) | Data not available |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to explore the mechanisms of chemical reactions involving a molecule. This involves mapping the potential energy surface of a reaction from reactants to products. A key aspect is the identification and characterization of transition states—the highest energy point along the reaction coordinate. By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict reaction rates and understand the feasibility of a particular reaction pathway. For 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate, one might model its synthesis or its reaction as an arylating agent.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While DFT calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as a solution. MD simulations track the movements of atoms and molecules over time, providing insights into how the solute (4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate) interacts with solvent molecules. This can reveal information about solvation shells, diffusion, and how intermolecular forces influence the compound's conformational preferences and behavior in a realistic chemical environment.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Compounds
Quantitative Structure-Reactivity Relationship (QSRR) represents a specialized area of computational chemistry focused on developing mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. researchgate.net These studies are instrumental in understanding reaction mechanisms, predicting the reactivity of new compounds, and designing molecules with desired chemical properties. For compounds analogous to 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate, QSRR studies can provide valuable insights into how modifications of the molecular structure influence their reactivity, for instance, in nucleophilic substitution reactions at the sulfonyl group.
A typical QSRR study involves several key steps. Initially, a dataset of analogous compounds with experimentally determined reactivity data (e.g., reaction rates or equilibrium constants) is compiled. Subsequently, a wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. researchgate.net
Through statistical methods, a relationship between a subset of these descriptors and the observed reactivity is established. Genetic algorithms are often employed to select the most relevant descriptors, and multiple linear regression (MLR) is then used to build the predictive QSRR model. researchgate.net The goal is to create a statistically robust model that can accurately predict the reactivity of other, similar compounds that have not yet been synthesized or tested.
For benzenesulfonate (B1194179) esters, the reactivity is largely governed by the electronic and steric environment of the sulfonyl group. Therefore, relevant descriptors in a QSRR study would likely include:
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) for the substituents on both the phenyl and phenoxy rings would be important to quantify steric hindrance around the reaction site.
Electronic Descriptors: Hammett constants or other substituent constants for the groups on the aromatic rings can be used to describe the electron-donating or electron-withdrawing effects of these substituents on the reaction center.
The development of a QSRR model for a series of benzenesulfonate analogs would enable the prediction of their reactivity, facilitating the design of novel compounds with tailored properties for various applications. For example, by understanding the relationship between the structure and the rate of hydrolysis, one could design more stable or more reactive benzenesulfonate derivatives as required.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated and used in a QSRR study for a series of analogs of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate. The reactivity data (log(k)) is illustrative.
| Compound | Substituent (R) on Phenoxy Ring | Hammett Constant (σ) | LUMO Energy (eV) | Steric Parameter (Es) | log(k) |
| Analog 1 | 4-OCH3 | -0.27 | -1.54 | -0.55 | -3.2 |
| Analog 2 | 4-CH3 | -0.17 | -1.48 | -1.24 | -3.0 |
| Analog 3 | H | 0.00 | -1.42 | 0.00 | -2.8 |
| Analog 4 | 4-Cl | 0.23 | -1.61 | -0.97 | -2.5 |
| Analog 5 | 4-NO2 | 0.78 | -1.85 | -1.01 | -2.1 |
Applications in Advanced Materials and Synthetic Methodologies
Utilization as a Reagent in Complex Organic Synthesis
The unique structural features of 4-methoxyphenyl (B3050149) 2,4,5-trichlorobenzenesulfonate make it a valuable reagent for constructing intricate organic molecules. Its utility is most pronounced in its ability to act as a precursor for highly reactive intermediates and as a foundational building block for larger, multifunctional systems.
Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. They are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The generation of arynes often requires a precursor with a good leaving group, a role effectively filled by sulfonate esters.
In the context of aryne precursors, the 2,4,5-trichlorobenzenesulfonate moiety is considered a superior leaving group compared to other sulfonates like 4-chlorobenzenesulfonate (B8647990) due to it being a weaker base. synpep.com Research into the generation of benzyne (B1209423) from silylated precursors has explored the use of 2-(trimethylsilyl)phenyl 2,4,5-trichlorobenzenesulfonate. synpep.com In this methodology, a fluoride (B91410) source, such as cesium fluoride (CsF), induces a cascade reaction that eliminates the silyl (B83357) group and the sulfonate leaving group, generating the highly reactive benzyne intermediate.
Once generated, this aryne intermediate can readily participate in various transformations, most notably cycloaddition reactions. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the aryne can react with a diene like furan (B31954) to produce cycloadducts. While specific yields for the 2,4,5-trichlorobenzenesulfonate precursor are part of broader mechanistic studies, analogous precursors have been shown to produce cycloadducts in yields up to 80%. synpep.com These reactions are fundamental for creating complex, polycyclic aromatic structures that are scaffolds for natural products and functional materials.
| Aryne Precursor Type | Reactant | Reaction Type | Product Type | Reported Yield (%) synpep.com |
|---|---|---|---|---|
| 2-(Trimethylsilyl)aryl sulfonate | Furan | [4+2] Cycloaddition | Cycloadduct | 69-77 |
| 2-(Trimethylsilyl)aryl sulfonate | Nucleophile (e.g., amine) | Nucleophilic Addition | Addition Product | 24-92 |
The 4-methoxyphenyl group, also known as the MOP group, is a common structural motif in organic synthesis. It can function as a protecting group for silicon in organosilicon chemistry, which can be cleaved under mild conditions, making it a versatile building block for C- and Si-functional compounds. mdpi.comrsc.org
More broadly, the 4-methoxyphenyl unit is integral to the synthesis of a wide array of advanced molecules. It is frequently incorporated into the backbone of heterocyclic compounds with potential bioactivity. For example, it is a key component in the synthesis of complex triazole derivatives, which are investigated for various applications. researchgate.netthieme.de Similarly, it serves as a foundational reactant in the preparation of chalcones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, which are precursors to other bioactive compounds. researchgate.net The presence of the electron-donating methoxy (B1213986) group can influence the electronic properties and reactivity of the final molecule, making it a strategic design element.
Incorporation into Functional Materials for Specific Properties
The structural characteristics of the 4-methoxyphenyl group make it a desirable component in the design of functional materials, where it can impart specific electronic and photophysical properties.
In coordination chemistry, ligands are crucial for dictating the structure, stability, and function of metal complexes. The 4-methoxyphenyl moiety is frequently incorporated into ligand scaffolds to fine-tune the properties of the resulting coordination compounds or metal-organic frameworks (MOFs).
Examples of such ligands include:
Terpyridines: 4'-(4-methoxyphenyl)-terpyridine derivatives are used to assemble coordination polymers. synpep.commdpi.com The methoxy group can influence the electronic nature of the ligand and the packing of the final supramolecular structure.
Schiff Bases: Ligands synthesized from precursors like p-anisidine (B42471) (4-methoxyaniline) or 2-hydroxy-4-methoxy benzophenone (B1666685) form stable complexes with various transition metals, including nickel(II), copper(II), and zinc(II). ijnrd.orgijese.org These complexes are studied for their unique geometries and potential applications.
Bipyridines: Enantiopure 3,3′-dibromo-5,5′-bis(4-methoxyphenyl)-4,4′-bipyridine has been used as a ligand to construct homochiral MOFs with silver(I). rsc.org These materials have potential applications in enantioselective recognition and separation.
Thiosemicarbazones: N4-methoxyphenyl-thiosemicarbazones act as ligands for copper(II), forming coordination compounds with potential anticancer activity. mdpi.com
Direct Coordination: Anisole (methoxybenzene) itself can act as a π-complex ligand, as seen in tungsten-anisole complexes, which are valuable intermediates for creating diverse chemical libraries. nih.gov
The inclusion of the 4-methoxyphenyl group can enhance the stability of the metal complex, modify its solubility, and alter its electronic properties, which is critical for applications in catalysis and materials science. mdpi.comnih.gov
The electron-donating nature of the 4-methoxyphenyl group makes it a valuable component in materials designed for optoelectronic applications.
In the field of OLEDs, materials with donor-acceptor (D-A) architectures are crucial for achieving efficient light emission. The 4-methoxyphenyl group is an excellent electron-donor unit. For instance, the compound 4,4′-( synpep.commdpi.comijnrd.orgthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is a D–π–A–π–D type dye developed for near-infrared (NIR) OLEDs. nih.gov In this molecule, the N,N-bis(4-methoxyphenyl)aniline fragments act as powerful donor units, facilitating the intramolecular charge transfer necessary for luminescence.
Role as an Intermediate in the Production of Other Advanced Chemical Entities
Beyond its direct use, 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate and its constituent parts serve as critical intermediates in multi-step synthetic sequences. Its function as an aryne precursor is a prime example, where it is consumed to generate a transient species (benzyne) that is then used to build more complex molecules. synpep.com The synthesis of the natural product (±)-aporphine has been achieved using an aryne-based strategy, highlighting the role of such precursors as pivotal intermediates. synpep.com
Furthermore, the 4-methoxyphenyl unit is a common intermediate in the synthesis of various chemical classes. For example, 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, synthesized from anisole, is an intermediate for a series of bis(resorcinyl) triazine derivatives used as UV light absorbers. mdpi.com The compound acts as a scaffold onto which other functional groups are added to produce the final advanced chemical entity. This demonstrates how simpler molecules containing the 4-methoxyphenyl group are leveraged as stepping stones toward materials with specific, high-value functions.
An extensive search of scientific literature and chemical databases has revealed no specific information on the chemical compound 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate . As a result, it is not possible to provide an article focusing solely on this specific molecule as requested.
The lack of available data prevents a detailed discussion of its synthesis, applications in advanced materials, or the development of novel catalytic systems based on its structure, as outlined in the user's request. Scientific discourse on this particular compound appears to be absent from the public domain.
To provide a relevant and accurate article, it would be necessary to broaden the scope to a closely related and documented compound, or to the general class of aryl benzenesulfonates. These related compounds have been the subject of research and could be discussed in the context of:
General synthetic methodologies for aryl sulfonates: This would include the reaction of phenols with sulfonyl chlorides.
Applications of aryl sulfonates in materials science: This could cover their use as monomers or additives in polymers.
The role of related structures in the development of catalytic systems: This might involve discussing how the electronic and steric properties of similar molecules influence their catalytic activity.
Without further instructions to proceed with a more general topic, and to adhere strictly to the initial request for information solely on "4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate," no article can be generated.
Future Research Directions and Unexplored Avenues
Exploration of Asymmetric Synthesis Methodologies for Chiral Analogues
The development of chiral analogues of 4-methoxyphenyl (B3050149) 2,4,5-trichlorobenzenesulfonate represents a significant and largely unexplored research avenue. The synthesis of enantiomerically pure sulfonate esters is a challenging yet crucial endeavor, as chirality often dictates biological activity and material properties. Future research could focus on several promising strategies:
Use of Chiral Auxiliaries: A well-established method for inducing chirality is the use of chiral auxiliaries. In the context of this compound, a chiral alcohol could be employed in the esterification reaction with 2,4,5-trichlorobenzenesulfonyl chloride. The resulting diastereomeric sulfonate esters could then be separated, followed by the removal of the chiral auxiliary to yield the enantiopure products.
Catalytic Asymmetric Synthesis: A more elegant and atom-economical approach involves the use of chiral catalysts. Research could be directed towards the development of novel organocatalysts or transition-metal complexes that can facilitate the enantioselective sulfonylation of 4-methoxyphenol (B1676288). This would allow for the direct synthesis of the desired enantiomer, bypassing the need for stoichiometric chiral reagents and separation steps.
Kinetic Resolution: Another potential strategy is the kinetic resolution of a racemic mixture of a chiral precursor. This could involve the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.
The successful development of these asymmetric methodologies would not only provide access to novel chiral building blocks for medicinal chemistry and materials science but also contribute to the broader field of asymmetric catalysis.
Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To gain a deeper understanding of the formation of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate and to optimize its synthesis, the development and application of advanced in situ spectroscopic techniques are paramount. Real-time monitoring of the reaction between 4-methoxyphenol and 2,4,5-trichlorobenzenesulfonyl chloride would provide invaluable kinetic and mechanistic data.
| Spectroscopic Technique | Information Gained | Potential for Real-Time Monitoring |
| In Situ FTIR Spectroscopy | Monitoring the disappearance of the O-H stretch of the phenol (B47542) and the appearance of the S=O and S-O stretches of the sulfonate ester. | High |
| In Situ NMR Spectroscopy | Tracking the chemical shift changes of protons and carbons adjacent to the reacting centers, providing detailed structural information on intermediates and products. | Moderate to High |
| In Situ Raman Spectroscopy | Complementary to IR, particularly useful for monitoring symmetric vibrations and reactions in aqueous media. | High |
These techniques, often referred to as Process Analytical Technology (PAT), would enable researchers to:
Determine Reaction Kinetics: Accurately measure reaction rates under various conditions (temperature, concentration, catalyst loading).
Identify Intermediates: Detect and characterize transient intermediates, providing insights into the reaction mechanism.
Optimize Reaction Conditions: Rapidly screen reaction parameters to identify the optimal conditions for yield and purity.
The data obtained from these in situ studies would be instrumental in developing robust and scalable synthetic protocols for this and related sulfonate esters.
Integration of Machine Learning and AI in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to understanding and predicting the behavior of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate. By leveraging computational models, researchers can accelerate the discovery process and reduce the reliance on time-consuming and resource-intensive experimental work.
Key areas for the application of ML and AI include:
Predicting Reaction Outcomes: ML models can be trained on existing datasets of sulfonation and esterification reactions to predict the yield and selectivity of the synthesis of the target compound under different conditions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These models can be developed to predict the biological activity and physicochemical properties of the compound and its analogues based on their molecular structure. This would be particularly valuable for identifying potential applications in areas such as medicinal chemistry and materials science.
De Novo Design: Generative AI models could be employed to design novel analogues of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate with desired properties, such as enhanced biological activity or improved stability.
The development and application of these in silico tools would not only accelerate research on this specific compound but also contribute to the broader trend of data-driven discovery in chemistry.
Design of Next-Generation Mechanistic Probes Based on the Chemical Compound Scaffold
The unique electronic properties of the 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate scaffold make it an excellent candidate for the design of next-generation mechanistic probes. The highly electron-withdrawing nature of the 2,4,5-trichlorobenzenesulfonate group makes it a good leaving group in nucleophilic substitution reactions. This property can be harnessed to study a variety of chemical and biological processes.
Potential applications include:
Probing Enzyme Mechanisms: By incorporating this scaffold into enzyme substrates, researchers could study the kinetics and mechanisms of enzymatic reactions. The release of the 2,4,5-trichlorobenzenesulfonate leaving group could be monitored spectroscopically to provide real-time information on enzyme activity.
Developing Covalent Inhibitors: The reactivity of the sulfonate ester could be tuned to develop covalent inhibitors that form a stable bond with a target protein. This is a promising strategy for the development of new therapeutic agents.
Studying Reaction Mechanisms: The compound and its derivatives could be used as model systems to study the fundamental principles of nucleophilic substitution reactions. The well-defined structure and predictable reactivity would allow for detailed kinetic and mechanistic investigations.
The design and synthesis of these novel mechanistic probes would provide powerful tools for a wide range of chemical and biological research.
Sustainable Synthesis and Degradation Strategies for Environmentally Persistent Chlorinated Aromatic Compounds
The presence of multiple chlorine atoms on the aromatic ring of 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate raises concerns about its potential environmental persistence. Therefore, a crucial area of future research will be the development of sustainable synthesis and degradation strategies for this and other chlorinated aromatic compounds.
Key research directions include:
Green Synthesis: The development of environmentally friendly synthetic methods that minimize the use of hazardous reagents and solvents. This could involve the use of catalytic methods, alternative energy sources (e.g., microwave, ultrasound), and benign reaction media.
Biodegradation: The investigation of microbial and enzymatic pathways for the degradation of the compound. This could lead to the development of bioremediation strategies for the removal of this and other persistent organic pollutants from the environment.
Photocatalytic Degradation: The use of semiconductor photocatalysts to promote the degradation of the compound under UV or visible light irradiation. This is a promising technology for the treatment of contaminated water.
By proactively addressing the environmental implications of this class of compounds, researchers can ensure that their potential benefits are realized in a sustainable and responsible manner.
Q & A
Basic Research Questions
Q. What are the primary experimental design considerations for synthesizing 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate?
- Methodological Answer : Synthesis requires optimization of sulfonation and coupling reactions. Key parameters include:
- Reagent stoichiometry : Excess chlorobenzenesulfonyl chloride may improve yield but risks side reactions.
- Temperature control : Reactions are often exothermic; use ice baths for stepwise addition (e.g., sulfonation at 0–5°C).
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.
- Validation : Confirm purity via HPLC (>98%) and structural identity via H/C NMR .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates, thermal stability) may arise from:
- Environmental variability : Moisture or oxygen exposure during storage alters reactivity. Use inert-atmosphere techniques (glovebox, Schlenk line) for reproducibility .
- Analytical calibration : Standardize NMR referencing (TMS) and HPLC column batches.
- Statistical analysis : Apply factorial design to isolate variables (e.g., pH, temperature) contributing to conflicting results .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways involving 4-methoxyphenyl 2,4,5-trichlorobenzenesulfonate?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model sulfonate group activation energies and transition states.
- Reaction path search : Implement the artificial force induced reaction (AFIR) method to identify low-energy pathways for nucleophilic substitution or elimination .
- Machine learning : Train models on existing kinetic data to predict solvent effects or catalyst compatibility.
Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Nanofiltration : Employ polyamide membranes to separate unreacted trichlorobenzenesulfonyl chloride (MW ~245 g/mol) from the product (MW ~350 g/mol) .
- Process integration : Combine continuous flow reactors with in-line membrane purification to reduce batch-to-batch variability.
- Data-driven optimization : Use process simulation software (e.g., Aspen Plus) to model mass transfer and selectivity under varying pressures and flow rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Reference standardization : Ensure all spectra are acquired under identical conditions (solvent, temperature, concentration).
- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and IR data to confirm functional groups.
- Collaborative databases : Submit raw spectral data to open-access repositories (e.g., PubChem) for peer verification 8.
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Experimental Design Table
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

